![molecular formula C25H21BrN4O3S B308331 1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The exact mechanism of action of 1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer treatment, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of certain signaling pathways that promote cancer cell growth. In the treatment of infectious diseases, the compound has been shown to inhibit the growth and proliferation of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone in lab experiments include its high potency and specificity towards certain enzymes and proteins, which allows for a more targeted approach to drug development. However, the limitations of using this compound include its complex synthesis method and potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
For research on 1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone include further investigation into its mechanism of action and potential applications in drug development. Studies could focus on optimizing the synthesis method to improve yield and reduce toxicity, as well as exploring the compound's potential use in combination with other drugs to enhance its efficacy. Additionally, research could be conducted to investigate the compound's potential use in other areas, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a promising compound with potential applications in drug development. Its complex synthesis method and potential toxicity require careful handling and testing, but its high potency and specificity towards certain enzymes and proteins make it a valuable tool for targeted drug development. Further research into its mechanism of action and potential applications could lead to significant advancements in the field of medicine.
Synthesemethoden
The synthesis of 1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves a multistep process that requires a high level of expertise in organic chemistry. The process involves the reaction of 3-bromo-2-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of sodium methoxide to form the intermediate compound, which is further reacted with propylthiol and triethyl orthoformate to form the final product.
Wissenschaftliche Forschungsanwendungen
1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. The compound has also been investigated for its antimicrobial and antifungal properties.
Eigenschaften
Molekularformel |
C25H21BrN4O3S |
---|---|
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
1-[6-[5-(3-bromophenyl)furan-2-yl]-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H21BrN4O3S/c1-3-13-34-25-27-23-22(28-29-25)18-9-4-5-10-19(18)30(15(2)31)24(33-23)21-12-11-20(32-21)16-7-6-8-17(26)14-16/h4-12,14,24H,3,13H2,1-2H3 |
InChI-Schlüssel |
IXLOCVQVULXNGY-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC(=CC=C5)Br)C(=O)C)N=N1 |
Kanonische SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC(=CC=C5)Br)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.